molecular formula C10H16Cl2N2O B2995663 3-(6-Methylpyridin-3-yl)pyrrolidin-3-ol dihydrochloride CAS No. 1003560-82-4

3-(6-Methylpyridin-3-yl)pyrrolidin-3-ol dihydrochloride

Cat. No.: B2995663
CAS No.: 1003560-82-4
M. Wt: 251.15
InChI Key: BFZFONISCZGJNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-Methylpyridin-3-yl)pyrrolidin-3-ol dihydrochloride is an organic compound with the molecular formula C10H15ClN2O. It is known for its potential analgesic and sedative properties . This compound is typically found as a white or pale yellow solid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methylpyridin-3-yl)pyrrolidin-3-ol dihydrochloride involves several steps. One common method includes the reaction of 6-methylpyridine with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes purification steps such as recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(6-Methylpyridin-3-yl)pyrrolidin-3-ol dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction yields .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

3-(6-Methylpyridin-3-yl)pyrrolidin-3-ol dihydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including analgesic and sedative effects.

    Medicine: Research is ongoing to explore its potential therapeutic uses in pain management and sedation.

    Industry: It is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3-(6-Methylpyridin-3-yl)pyrrolidin-3-ol dihydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate certain pathways that are involved in pain perception and sedation. The exact molecular targets and pathways are still under investigation, but it is thought to interact with neurotransmitter receptors in the central nervous system .

Comparison with Similar Compounds

Similar Compounds

    3-(6-Methylpyridin-3-yl)pyrrolidine: Similar in structure but lacks the hydroxyl group.

    6-Methylpyridine: A simpler compound that serves as a precursor in the synthesis of 3-(6-Methylpyridin-3-yl)pyrrolidin-3-ol dihydrochloride.

    Pyrrolidine: Another precursor used in the synthesis.

Uniqueness

This compound is unique due to its specific combination of a pyridine ring and a pyrrolidine ring with a hydroxyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

3-(6-methylpyridin-3-yl)pyrrolidin-3-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.2ClH/c1-8-2-3-9(6-12-8)10(13)4-5-11-7-10;;/h2-3,6,11,13H,4-5,7H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZFONISCZGJNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C2(CCNC2)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003560-82-4
Record name 3-(6-methylpyridin-3-yl)pyrrolidin-3-ol dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.